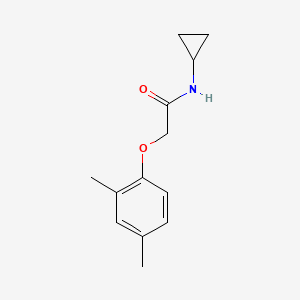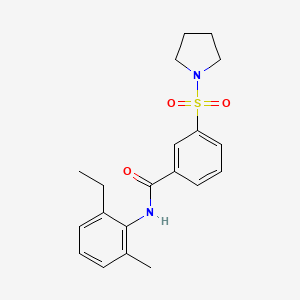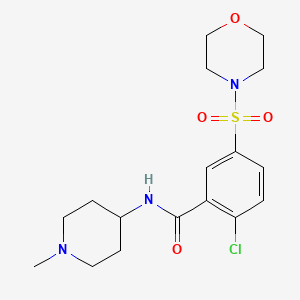![molecular formula C13H9N7S B4485657 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B4485657.png)
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Overview
Description
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a larger class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
Preparation Methods
The synthesis of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be achieved through several methods. One common approach involves the thiolation of oxo derivatives. Another method includes the [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates . Industrial production methods typically involve large-scale synthesis using these routes, optimized for yield and purity.
Chemical Reactions Analysis
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and microbial infections.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its target enzymes .
Comparison with Similar Compounds
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit significant anticancer properties.
1,2,4-triazolo[1,5-a]pyrimidines: These compounds are known for their wide range of pharmacological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of the triazolo and quinazoline moieties, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7S/c21-13-16-9-5-2-1-4-8(9)10-17-12(19-20(10)13)18-11-14-6-3-7-15-11/h1-7H,(H2,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJCZBRIYFXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4485579.png)
![6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B4485583.png)

![N-(2-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4485597.png)

![1-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4485626.png)
![1-(4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZOYL)-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4485627.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-(1-pyrrolidinyl)quinazoline](/img/structure/B4485629.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4485634.png)
![3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4485641.png)
![N-(3,4-dimethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4485644.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B4485671.png)
